(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or ring-closing metathesis .Molecular Structure Analysis
The isoxazole ring is likely to contribute to the compound’s stability and reactivity. The spirocyclic structure could add complexity to the molecule’s 3D shape .Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions, including nucleophilic substitutions and additions. The reactivity of the spirocyclic part would depend on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Isoxazole rings can contribute to a compound’s stability, and the spirocyclic structure could influence its solubility and melting point .Scientific Research Applications
Crystal Structure and Synthesis
Studies on spiro compounds and isoxazoles often focus on their synthesis and crystal structure, which are crucial for understanding their chemical properties and potential applications. For instance, research on the crystal structure and biological activity of spiro compounds, like the synthesis of (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, revealed its chair conformation and one-dimensional chain structure formed by hydrogen bonding interaction, hinting at potential applications in material science and molecular engineering Lin Yuan et al., 2017.
Photolytic Transformations
The study of photolytic transformations offers insights into the reactivity and potential utility of spiro compounds and isoxazoles in synthesizing novel compounds with specific desirable properties. For example, the unique photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams showcases the potential for creating new pharmaceutical compounds through light-induced reactions N. Marubayashi et al., 1992.
Biological Activities
Research into the biological activities of spiro compounds and isoxazoles has led to the discovery of potential therapeutic applications. The novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists offer a glimpse into the therapeutic potential of these compounds in treating central nervous system disorders G. Suzuki et al., 2007.
Drug Discovery and Development
The exploration of spiro compounds and isoxazoles in drug discovery has highlighted their versatility as scaffolds for developing new drugs. For example, the synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties demonstrate the potential for these compounds in enhancing the efficacy of existing drugs or developing new therapeutic agents A. Kletskov et al., 2018.
Chiral Separation and Configuration Determination
The chiral separation and determination of configuration are critical in the pharmaceutical industry for the development of enantiomerically pure drugs. Studies on the chiral separation of spiro compounds and determination of their configuration underscore the importance of these processes in the synthesis of biologically active compounds with specific desired activities Yah-Longn Liang et al., 2008.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMTZAZSITZREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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